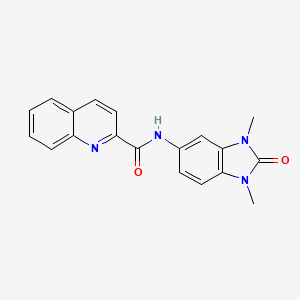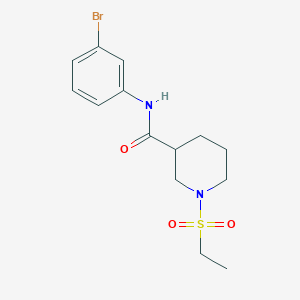![molecular formula C15H16N2O3S B4441278 N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide
Overview
Description
N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide, also known as PSB-0739, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme called G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating cellular signaling pathways.
Mechanism of Action
N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide is a potent inhibitor of GRK2, which plays a critical role in regulating cellular signaling pathways. GRK2 is responsible for phosphorylating and desensitizing G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By inhibiting GRK2 activity, N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide can enhance GPCR signaling and improve cellular function.
Biochemical and Physiological Effects:
N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects, including improved cardiac function, reduced cardiac hypertrophy, improved insulin sensitivity, and reduced blood pressure. These effects are thought to be mediated by the inhibition of GRK2 activity and the subsequent enhancement of GPCR signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide is its potency and specificity as a GRK2 inhibitor. This allows for precise modulation of cellular signaling pathways and the study of specific physiological processes. However, N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide is also relatively new and has not been extensively tested in clinical trials. Additionally, like many chemical compounds, N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide may have limitations in terms of its bioavailability and toxicity.
Future Directions
There are several future directions for research on N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective GRK2 inhibitors that can be used in clinical trials. Another area of interest is the study of the physiological effects of N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide in different disease models, including heart failure, hypertension, and diabetes. Finally, the development of novel drug delivery systems may also improve the bioavailability and efficacy of N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide and other GRK2 inhibitors.
Scientific Research Applications
N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, hypertension, and diabetes. GRK2 is known to play a critical role in regulating cardiac function, and its overexpression has been linked to the development of heart failure. N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit GRK2 activity in vitro and in vivo, leading to improved cardiac function and reduced cardiac hypertrophy in animal models of heart failure.
In addition, N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to have potential applications in the treatment of hypertension and diabetes. GRK2 has been implicated in the regulation of blood pressure and glucose metabolism, and N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide has been shown to improve insulin sensitivity and reduce blood pressure in animal models of hypertension and diabetes.
properties
IUPAC Name |
4-(benzenesulfonamido)-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-12(15(18)16-2)8-9-14(11)17-21(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFAYYPQSDJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)



![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4441235.png)

![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)

![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)